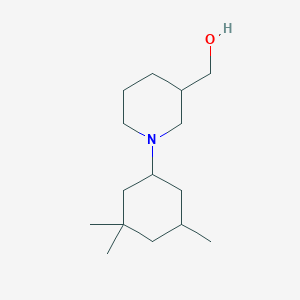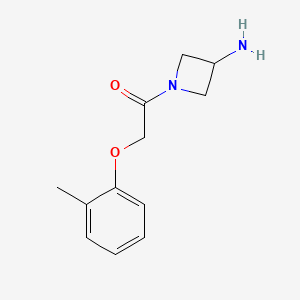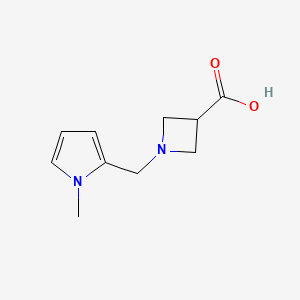
(1-(3,3,5-Trimethylcyclohexyl)piperidin-3-yl)methanol
Vue d'ensemble
Description
(1-(3,3,5-Trimethylcyclohexyl)piperidin-3-yl)methanol, also known as 1-TMP, is an organic compound belonging to the class of piperidines. It is a colorless liquid with a faint odor and is soluble in water, methanol, ethanol, and other organic solvents. This compound has a wide range of applications in the fields of pharmaceuticals, biochemistry, and chemical synthesis. Its unique properties make it an ideal reagent for the synthesis of other organic compounds.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
Research has extensively covered the synthesis and crystal structure analysis of related piperidine derivatives, providing a foundation for understanding their chemical properties and potential applications in various fields, including materials science and pharmaceutical development. For instance, Girish et al. (2008) synthesized a compound through condensation, characterized it using spectroscopic techniques, and investigated its structure via X-ray crystallography, revealing a chair conformation of the piperidine ring and a classic tetrahedral geometry around the sulfur atom (H. R. Girish et al., 2008). Similar studies by Benakaprasad et al. (2007) and Prasad et al. (2008) on closely related compounds further elucidate the structural aspects and the synthesis process, highlighting the chair conformation of the piperidine ring and the distorted tetrahedral geometry around sulfur atoms (S. B. Benakaprasad et al., 2007); (S. B. B. Prasad et al., 2008).
Potential Applications
The synthesis of these compounds is not merely for academic interest but also for exploring their applications in pharmaceuticals and material science. The detailed structural analysis contributes to a deeper understanding of their reactivity and potential as intermediates in the synthesis of more complex molecules. For example, Kamiguchi et al. (2007) demonstrated the catalytic N-alkylation of amines with primary alcohols over halide clusters, showcasing the utility of piperidine derivatives in synthetic organic chemistry (S. Kamiguchi et al., 2007).
Propriétés
IUPAC Name |
[1-(3,3,5-trimethylcyclohexyl)piperidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO/c1-12-7-14(9-15(2,3)8-12)16-6-4-5-13(10-16)11-17/h12-14,17H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOORHHXKJYHSMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)N2CCCC(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(3,3,5-Trimethylcyclohexyl)piperidin-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















